molecular formula C23H17N3O5 B6025195 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6025195
M. Wt: 415.4 g/mol
InChI Key: BZWVJSBKDRWBTD-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of hydroxy, methoxy, nitro, and quinazolinone functional groups, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-nitroaniline, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes are employed to enhance efficiency and scalability. The choice of reagents, solvents, and reaction conditions is crucial to achieving cost-effective and environmentally friendly production.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential as an enzyme inhibitor may involve the formation of stable complexes with the active site of the enzyme, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

  • 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
  • 1-(4-Hydroxy-3-methoxyphenyl)methanediol
  • 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-

Comparison: Compared to these similar compounds, 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE exhibits unique structural features, such as the presence of both nitro and quinazolinone groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-31-21-14-15(6-12-20(21)27)7-13-22-24-19-5-3-2-4-18(19)23(28)25(22)16-8-10-17(11-9-16)26(29)30/h2-14,27H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWVJSBKDRWBTD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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